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molecular formula C13H12O4 B8562125 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid

2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid

Cat. No. B8562125
M. Wt: 232.23 g/mol
InChI Key: ILTWCDBBZJLOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931269

Procedure details

To a solution of 0.144 moies of ethyl 6-methoxy-2-naphthylglycolate dissolved in 220 ml. of isopropanol is added 38 g. (0.7 mole) of potassium hydroxide. This mixture is then heated at reflux temperature in a nitrogen atmosphere. The solution is concentrated in vacuo to a viscous oil, which is then dissolved in 500 ml. of water and filtered. The filtrate is acidified with 10% HCl and the precipitate is taken up in ether. The ether layer is dried, filtered and the filtrate concentrated to dryness. Recrystallization of residue from benzenecyclohexane 1:1 gives 6-methoxy-2-naphthylglycolic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([OH:19])[C:14]([O:16]CC)=[O:15])[CH:7]=[CH:6]2.[OH-].[K+]>C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]([OH:19])[C:14]([OH:16])=[O:15])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OCC)O
Step Two
Name
Quantity
0.7 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature in a nitrogen atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo to a viscous oil, which
DISSOLUTION
Type
DISSOLUTION
Details
is then dissolved in 500 ml
FILTRATION
Type
FILTRATION
Details
of water and filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of residue from benzenecyclohexane 1:1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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